molecular formula C23H22ClN3O3S B4162025 N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride

Cat. No.: B4162025
M. Wt: 456.0 g/mol
InChI Key: LJFSOXGCLIFOPE-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. The process may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the thiophene and furan rings: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Functional group modifications: The carbamoyl and carboxamide groups can be introduced through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Catalyst selection: Using efficient and reusable catalysts to minimize waste.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.

    Purification processes: Implementing crystallization, chromatography, or other purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or furans.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or alkylation reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-3-6-14-11-17(21(24)27)23(30-14)26-22(28)16-12-19(20-10-9-13(2)29-20)25-18-8-5-4-7-15(16)18;/h4-5,7-12H,3,6H2,1-2H3,(H2,24,27)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFSOXGCLIFOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 4
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 6
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride

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